molecular formula C14H17N3S2 B1292972 4-Allyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta-[b]thien-3-yl)-4H-1,2,4-triazole-3-thiol CAS No. 956576-85-5

4-Allyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta-[b]thien-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No. B1292972
M. Wt: 291.4 g/mol
InChI Key: QVBYKDHQMHWPQW-UHFFFAOYSA-N
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Description

The compound "4-Allyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-3-yl)-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, a class of compounds known for their diverse biological activities and applications in corrosion inhibition. Although the specific compound is not directly studied in the provided papers, related compounds with similar structures have been synthesized and characterized, providing insights into the potential properties and applications of the compound of interest.

Synthesis Analysis

The synthesis of triazole derivatives typically involves cyclization reactions of thiosemicarbazides or hydrazides with various electrophiles. For example, the synthesis of 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione was achieved through the reaction of 3-isothiocyanatoprop-1-ene and isonicotinohydrazide, followed by base-catalyzed intramolecular dehydrative cyclization . Similar synthetic strategies could be applied to the compound , suggesting that its synthesis is likely feasible using established methods in organic chemistry.

Molecular Structure Analysis

The molecular structure and conformational flexibility of triazole derivatives have been extensively studied using experimental techniques such as X-ray diffraction and spectroscopic methods (IR, NMR), as well as theoretical calculations (DFT, HF) . These studies provide detailed information on bond lengths, angles, and torsional profiles, which are crucial for understanding the three-dimensional arrangement of atoms within the molecule and predicting its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Triazole derivatives participate in various chemical reactions due to their reactive functional groups. For instance, the thiol group in triazole compounds can be involved in the formation of coordination compounds with transition metals, as seen in the synthesis of dinuclear and polynuclear coordination compounds containing 4-allyl-1,2,4-triazole . Such reactivity could be anticipated for the compound of interest, potentially leading to applications in materials science and catalysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as vibrational frequencies, chemical shifts, molecular electrostatic potential, and frontier molecular orbitals, have been characterized using both experimental and theoretical methods . These properties are indicative of the compound's stability, reactivity, and potential biological activity. For example, the corrosion inhibition properties of 4-allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol on mild steel suggest that similar triazole derivatives, including the compound of interest, may also serve as effective corrosion inhibitors .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been synthesized and characterized as part of studies exploring novel Schiff bases containing the 1,2,4-triazole ring. These studies highlight the facile conditions under which these compounds can be prepared and their structural elucidation through elemental analysis, IR, ^1H NMR, and ^13C NMR spectroscopy, indicating its potential as a precursor for various derivatives (Mobinikhaledi et al., 2010).

Corrosion Inhibition

  • The compound has demonstrated effectiveness in inhibiting mild steel corrosion in acidic solutions, suggesting its utility in corrosion protection. Electrochemical impedance spectroscopy (EIS) and scanning electron microscopy (SEM) studies have shown that the compound forms protective films on the steel surface, improving inhibition efficiencies with concentration (Orhan et al., 2012).

Anti-Inflammatory Properties

  • A related derivative, focusing on the 1,2,4-triazole-3-thiol structure, was synthesized and tested for anti-inflammatory activity. The condensation of this synthesized thiol with various halides produced S- and S,N-substituted triazole derivatives, which were then assessed for their anti-inflammatory potential (Arustamyan et al., 2021).

Alkylation and Aminomethylation Activities

  • Research on new 4,5-Substituted 4H-1,2,4-Triazole-3-thiols has been conducted to investigate their potential in producing compounds with antitumor activity. This involved the synthesis of new derivatives and the exploration of the relationship between their chemical structure and antitumor activity, providing insights into the compound's utility in medicinal chemistry (Kaldrikyan et al., 2013).

properties

IUPAC Name

4-prop-2-enyl-3-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-3-yl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3S2/c1-2-8-17-13(15-16-14(17)18)11-9-19-12-7-5-3-4-6-10(11)12/h2,9H,1,3-8H2,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVBYKDHQMHWPQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NNC1=S)C2=CSC3=C2CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501110164
Record name 2,4-Dihydro-4-(2-propen-1-yl)-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-3-yl)-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501110164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Allyl-5-(5,6,7,8-tetrahydro-4H-cyclohepta-[b]thien-3-yl)-4H-1,2,4-triazole-3-thiol

CAS RN

956576-85-5
Record name 2,4-Dihydro-4-(2-propen-1-yl)-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-3-yl)-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956576-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dihydro-4-(2-propen-1-yl)-5-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-3-yl)-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501110164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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